molecular formula C20H18N4O2S B2355115 19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one CAS No. 380453-55-4

19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one

Cat. No.: B2355115
CAS No.: 380453-55-4
M. Wt: 378.45
InChI Key: XTNMKCPXZCMVQE-UHFFFAOYSA-N
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Description

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple fused rings, including morpholine, cyclopentane, thieno, pyrimido, and phthalazinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one typically involves multi-step synthetic routes. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then subjected to various functionalization reactions to introduce the morpholine and cyclopentane groups. The final step often involves cyclization to form the phthalazinone ring. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, disrupting key biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one can be compared with other similar heterocyclic compounds, such as:

Biological Activity

Structural Overview

The compound belongs to a class of triazapentacyclic compounds characterized by their unique structural features that include multiple fused rings and functional groups. The presence of a morpholine ring contributes to its solubility and interaction with biological targets.

Antitumor Properties

Research has indicated that the compound exhibits significant antitumor activity. A study conducted by Makarov et al. (2017) demonstrated that derivatives of similar triazapentacyclic structures showed promising results in inhibiting cancer cell proliferation. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in various cancer cell lines .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against a range of pathogens. A study reported in the patent literature indicates that derivatives of quinoline structures similar to this compound possess antibacterial properties . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response . This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers tested the effects of 19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Membrane Disruption : Alters membrane permeability in bacterial cells.
  • Cytokine Modulation : Reduces levels of inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
Similar Compound ATriazapentacyclicAntitumor
Similar Compound BQuinoline DerivativeAntimicrobial
Similar Compound CMorpholine ContainingAnti-inflammatory

Properties

IUPAC Name

19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-20-16-14-6-3-7-15(14)27-19(16)21-17-12-4-1-2-5-13(12)18(22-24(17)20)23-8-10-26-11-9-23/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNMKCPXZCMVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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